molecular formula C16H21NO4 B1588792 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid CAS No. 63845-33-0

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B1588792
CAS No.: 63845-33-0
M. Wt: 291.34 g/mol
InChI Key: NZTJJLCAFTZAGK-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid: is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a benzyloxycarbonyl group and a propanoic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Chemistry: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the synthesis of piperidine-based pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules that can modulate various biological pathways. It is also used in the study of enzyme-substrate interactions .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and pain management. Its unique structure allows for the design of molecules with high specificity and potency .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. The piperidine ring can modulate the compound’s binding affinity and specificity, while the propanoic acid moiety can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid is unique due to its combination of a benzyloxycarbonyl group, a piperidine ring, and a propanoic acid moiety. This unique structure allows for versatile chemical modifications and a wide range of applications in various fields of research and industry .

Properties

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)7-6-13-8-10-17(11-9-13)16(20)21-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJJLCAFTZAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432459
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-33-0
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred and cooled (15° C.) mixture of 11.1 parts of potassium hydroxide and 96 parts of water wa added dropwise a solution of 31.8 parts of ethyl 1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoate in 38 parts of ethanol during 20 minutes. Upon complete addition, stirring was continued overnight at room temperature. The reaction mixture was evaporated at <50° C. The reaction mixture was poured into crushed ice and treated with concentrated hydrochloric acid. The separated aqueous layer was extracted with dichloromethane. The extract was dried, filtered and evaporated, yielding 29 parts (100%) of 1-[(phenylmethoxy)carbonyl]-4-piperidinepropanoic acid as a residue (int. 33).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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